molecular formula C11H14N4O4S B053090 6-Purinyl 6-deoxy-1-thioglucopyranoside CAS No. 114248-64-5

6-Purinyl 6-deoxy-1-thioglucopyranoside

Cat. No. B053090
M. Wt: 298.32 g/mol
InChI Key: TVPVIRSGJHKOBG-RYIOEUIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Purinyl 6-deoxy-1-thioglucopyranoside, also known as 6-TG, is a purine analog that has been extensively studied for its potential use in cancer treatment. This compound is a thiopurine derivative of 6-mercaptopurine and has been shown to inhibit DNA synthesis and cell proliferation. In

Mechanism Of Action

The mechanism of action of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the incorporation of the compound into DNA during replication. This incorporation leads to the formation of abnormal base pairs, which can result in DNA damage and cell death. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside can also inhibit the activity of enzymes involved in DNA synthesis, further contributing to its anti-cancer effects.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 6-Purinyl 6-deoxy-1-thioglucopyranoside has also been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition can lead to a decrease in uric acid levels, which may be beneficial for individuals with gout or other conditions associated with high uric acid levels.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Purinyl 6-deoxy-1-thioglucopyranoside in lab experiments is its well-established mechanism of action. This allows researchers to study the compound's effects on cancer cells and other biological systems with a high degree of precision. However, one limitation of using 6-Purinyl 6-deoxy-1-thioglucopyranoside is its potential toxicity. The compound can cause bone marrow suppression and other adverse effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Purinyl 6-deoxy-1-thioglucopyranoside. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's effects on other biological systems, such as the immune system and the microbiome. Finally, there is also a need for further clinical trials to determine the safety and efficacy of 6-Purinyl 6-deoxy-1-thioglucopyranoside in cancer treatment.

Synthesis Methods

The synthesis of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the reaction of 6-mercaptopurine with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst. This reaction results in the formation of 6-Purinyl 6-deoxy-1-thioglucopyranoside with a yield of approximately 80%. The compound can then be purified using standard chromatography techniques.

Scientific Research Applications

6-Purinyl 6-deoxy-1-thioglucopyranoside has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and breast cancer. The compound works by inhibiting DNA synthesis and cell proliferation, which leads to the death of cancer cells. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

CAS RN

114248-64-5

Product Name

6-Purinyl 6-deoxy-1-thioglucopyranoside

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-methyl-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H14N4O4S/c1-4-6(16)7(17)8(18)11(19-4)20-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-18H,1H3,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1

InChI Key

TVPVIRSGJHKOBG-RYIOEUIJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=NC=NC3=C2NC=N3)O)O)O

SMILES

CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O

Other CAS RN

114248-64-5

synonyms

6-PDTG
6-purinyl 6-deoxy-1-thioglucopyranoside
purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside

Origin of Product

United States

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